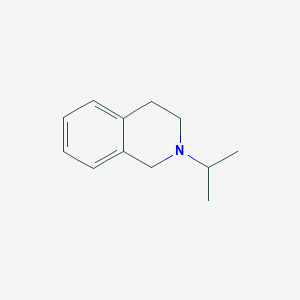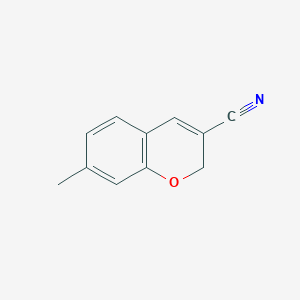![molecular formula C7H11N5 B11916229 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine CAS No. 1854-46-2](/img/structure/B11916229.png)
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound features a fused pyrrole and pyrimidine ring system, which is known to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired pyrrolopyrimidine ring system . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce fully reduced pyrrolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2,4-diamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor, insbesondere bei der Hemmung von Kinasen.
Medizin: Auf seine Antitumorwirkung untersucht, insbesondere bei der gezielten Behandlung bestimmter Krebszelllinien.
Industrie: Bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2,4-diamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Kinasen. Die Verbindung bindet an das aktive Zentrum des Enzyms, hemmt dessen Aktivität und beeinflusst so zelluläre Prozesse wie DNA-Replikation und -Reparatur. Diese Hemmung kann in Krebszellen zum Zellzyklusarrest und zur Apoptose führen .
Ähnliche Verbindungen:
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin
- 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2,4-diamin
Vergleich: Im Vergleich zu ähnlichen Verbindungen weist 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2,4-diamin aufgrund des Vorhandenseins der Methylgruppe an der 7-Position einzigartige Eigenschaften auf. Diese Methylgruppe kann die Bindungsaffinität der Verbindung zu biologischen Zielstrukturen und ihr allgemeines pharmakokinetisches Profil beeinflussen .
Wirkmechanismus
The mechanism of action of 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine
Comparison: Compared to similar compounds, 7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine exhibits unique properties due to the presence of the methyl group at the 7-position. This methyl group can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
1854-46-2 |
|---|---|
Molekularformel |
C7H11N5 |
Molekulargewicht |
165.20 g/mol |
IUPAC-Name |
7-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11N5/c1-3-5-4(2-10-3)6(8)12-7(9)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12) |
InChI-Schlüssel |
HSMCYWFUPRHDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CN1)C(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


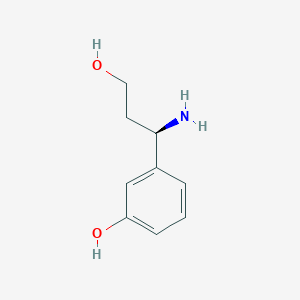
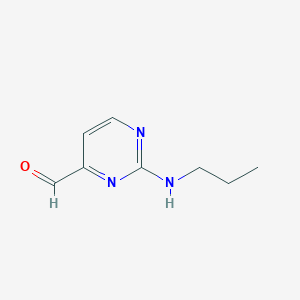

![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)
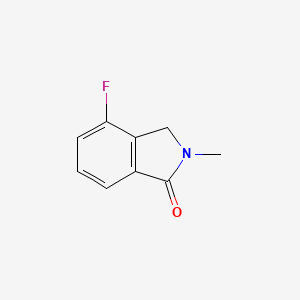

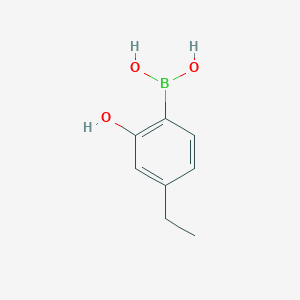
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
